N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide
Description
N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide is a synthetic compound known for its distinct structural and functional characteristics. This compound has gained attention in various scientific fields due to its unique pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O3/c1-21-19(25)15-23-11-8-17(9-12-23)22-20(26)24-10-5-13-27-18(14-24)16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELNQRMRHWLTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCC(CC1)NC(=O)N2CCCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide typically involves multi-step organic synthesis:
Formation of the Piperidine Ring: : The first step involves creating the piperidine backbone through nucleophilic substitution or cyclization reactions.
Oxazepane Ring Construction: : The 1,4-oxazepane ring is synthesized through ring-closing reactions involving nucleophiles and electrophiles under controlled conditions.
Amide Bond Formation: : The final step involves the formation of the amide bond through coupling reactions, often utilizing reagents like carbodiimides.
Industrial Production Methods
On an industrial scale, the synthesis is scaled up with optimized reaction conditions for higher yields and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide can undergo nucleophilic or electrophilic substitution reactions, depending on the reactants used.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like potassium permanganate under acidic or basic conditions.
Reduction: : Reducing agents like lithium aluminum hydride in anhydrous solvents.
Substitution: : Various nucleophiles or electrophiles in polar or non-polar solvents depending on the desired substitution.
Major Products Formed
The specific products depend on the type of reaction and conditions. For instance, oxidation may yield corresponding oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic systems for organic transformations.
Materials Science: : Incorporated into polymers to enhance mechanical properties.
Biology
Enzyme Inhibition: : Investigated as a potential inhibitor for various enzymes.
Cell Signaling: : Studied for its role in modulating cell signaling pathways.
Medicine
Drug Development: : Explored as a candidate for treating neurological and psychiatric disorders.
Pharmacokinetics: : Analyzed for its absorption, distribution, metabolism, and excretion properties.
Industry
Chemical Manufacturing: : Used in the synthesis of complex organic molecules.
Biotechnology: : Applied in biotechnological processes for enzyme modulation.
Mechanism of Action
Molecular Targets
N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide interacts with various molecular targets, including enzymes and receptors. Its mechanism often involves binding to the active sites or allosteric sites of these targets.
Pathways Involved
The compound modulates multiple signaling pathways, influencing biological processes such as neurotransmission, enzyme activity, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-[1-[2-(ethylamino)-2-oxoethyl]piperidin-4-yl]-2-phenyl-1,4-oxazepane-4-carboxamide
N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-2-benzyl-1,4-oxazepane-4-carboxamide
Uniqueness
The presence of the methylamino group and the specific piperidine-oxazepane framework sets it apart from similar compounds. This structural uniqueness confers distinct pharmacological properties and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
